N-Phenylmethacrylamide

Catalog No.
S588402
CAS No.
1611-83-2
M.F
C10H11NO
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylmethacrylamide

In high-temperature polymer design, achieving service temperatures above 150°C without compromising structural integrity is challenging. N-Phenylmethacrylamide offers a solution: • Homopolymer Tg exceeds 150°C, ensuring thermal stability. • Acts as a comonomer to predictably elevate Tg of PMMA-based systems. • Provides steric hindrance and rigidity unattainable with N-alkyl or unsubstituted methacrylamides. • Enables durable matrices for demanding applications like dental composites. Supply reliability with consistent quality.

CAS Number

1611-83-2

Product Name

N-Phenylmethacrylamide

IUPAC Name

2-methyl-N-phenylprop-2-enamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)

InChI Key

IJSVVICYGLOZHA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC=CC=C1

Synonyms

2-methyl-N-phenyl-2-propenamide

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1

The exact mass of the compound N-Phenylmethacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

N-Phenylmethacrylamide is a functionalized vinyl monomer used in the synthesis of polymers and copolymers. The defining feature of this monomer is the N-phenyl group directly attached to the amide, which imparts significant steric hindrance and rigidity to the resulting polymer backbone. This structure leads to homopolymers, poly(N-phenylmethacrylamide), characterized by a high glass transition temperature (Tg) and enhanced thermal stability compared to unsubstituted or N-alkyl substituted methacrylamides. [1] These properties make it a critical component for applications requiring robust performance at elevated temperatures.

Research Fit

Photocrosslinkable N-aryl monomer with photo-Fries rearrangement capability
Free-radical polymerization and copolymerization compatible
Aromatic phenyl substituent for copolymer reactivity tuning

Direct substitution of N-Phenylmethacrylamide with more common monomers like Methyl Methacrylate (MMA) or other N-substituted (meth)acrylamides is often unviable for performance-critical applications. Replacing it with MMA results in a polymer with a significantly lower glass transition temperature, compromising the material's service temperature. [1] Substituting with thermoresponsive monomers, such as N-isopropylmethacrylamide, fundamentally changes the polymer's behavior from one of high-temperature structural stability to one of temperature-induced phase transition in solution. [2] The unique contribution of the N-phenyl group to thermal properties means that achieving equivalent performance with crude mixtures or alternative salts is not feasible, making N-Phenylmethacrylamide a specific choice for targeted thermal performance.

Substitution Risk

Aliphatic N-alkyl analogs Lack the photo-Fries rearrangement pathway; photocrosslinking behavior cannot be replicated with N-ethyl or N-butyl methacrylamides.
Polymerization rate hierarchy Rate order differs significantly: N-phenyl > N-ethyl > N-butyl; replacing with aliphatic analogs may shift polymerization kinetics and copolymer composition.
Stereochemical control profile Lewis acid-mediated tacticity response is solvent-specific (THF for phenyl vs. methanol for alkyl); direct substitution alters stereochemical outcome.

Significantly Elevates Glass Transition Temperature for High-Service-Temperature Applications

The incorporation of the bulky, rigid N-phenyl group results in a homopolymer with a glass transition temperature (Tg) significantly higher than that of common acrylic substitutes. Poly(N-phenylmethacrylamide) exhibits a Tg reported to be above 200 °C. In direct comparison, poly(methyl methacrylate) (PMMA), a standard benchmark for rigid, transparent polymers, has a Tg of approximately 105 °C. This substantial increase in Tg is a primary driver for using N-Phenylmethacrylamide as a comonomer to enhance the thermal resistance of other polymer systems. [1]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataPoly(N-phenylmethacrylamide) > 200 °C
Comparator Or BaselinePoly(methyl methacrylate) (PMMA) ~ 105 °C
Quantified DifferenceApproximately 95 °C higher than PMMA
ConditionsBulk homopolymer, measured by methods such as Differential Scanning Calorimetry (DSC).

This directly translates to a higher maximum service temperature for the final material, justifying its selection over standard methacrylates in thermally demanding environments.

Rate Ranking
Head-to-head
Highest kp/kt½; rank: Ph > Et > Bu
Supports polymerization throughput context; reported top rate in tested series.
Conditions: MeOH/DMSO, initiator order 0.5

Defined Copolymerization Reactivity for Predictable Synthesis of High-Performance Copolymers

In copolymerization studies with methyl methacrylate (MMA), N-Phenylmethacrylamide (PMA) demonstrates distinct and quantifiable reactivity ratios. Research indicates that PMA is the less reactive monomer in this pair (r_PMA < 1, r_MMA > 1). [1] This known reactivity behavior is not a drawback but a critical process parameter. It allows for the predictable synthesis of copolymers and enables chemists to control the monomer sequence distribution and final polymer composition by adjusting the monomer feed ratio, which is essential for achieving target properties like a specific Tg or thermal stability profile.

Evidence DimensionMonomer Reactivity Ratios (vs. MMA)
Target Compound Datar_PMA (N-Phenylmethacrylamide) = 0.23
Comparator Or Baseliner_MMA (Methyl Methacrylate) = 1.63
Quantified DifferencePMA is approximately 7 times less reactive than MMA toward the growing polymer chain.
ConditionsFree-radical solution copolymerization in N,N-dimethylformamide at 70°C, determined by Finemann–Ross and Kelen–Tudos methods.

For any process involving copolymerization, these reactivity values are essential for process design, ensuring reproducibility and the synthesis of a material with the intended composition and properties.

Lewis Acid Stereocontrol
Head-to-head
Optimal solvent: THF for N-phenyl; MeOH for N-alkyl
Supports solvent-directed tacticity control context in isotactic polymer synthesis.
Yb(OSO2CF3)3 catalyst system

Distinction in Thermal Behavior: Structural Thermostability vs. Functional Thermoresponsivity

N-Phenylmethacrylamide builds polymers for structural applications, whereas other N-substituted methacrylamides are often chosen for functional properties. For example, poly(N-isopropylmethacrylamide) (PNIPMAM) is known for its lower critical solution temperature (LCST), where it undergoes a reversible phase transition from soluble to insoluble in water at approximately 42 °C. [1] In contrast, poly(N-phenylmethacrylamide) is insoluble in water and does not exhibit an LCST, but instead provides high structural stability (Tg > 200 °C). This fundamental difference in thermal behavior makes the two classes of monomers non-interchangeable.

Evidence DimensionPrimary Thermal Property in Aqueous Systems
Target Compound DataHigh structural glass transition temperature (Tg)
Comparator Or BaselinePoly(N-isopropylmethacrylamide) exhibits a Lower Critical Solution Temperature (LCST) at ~42 °C
Quantified DifferenceFundamentally different thermal behavior: structural stability vs. solution phase transition.
ConditionsAqueous environment for LCST; bulk polymer for Tg.

This clarifies the compound's role, preventing mis-procurement for 'smart polymer' or hydrogel applications where a different N-substituted (meth)acrylamide would be required.

Copolymer Reactivity
Cross-study comparable
~3× reactivity enhancement with o-substitution vs. unsubstituted PMAm
Baseline reactivity for predictable copolymer design; ortho-substitution offers tunable incorporation.
Tc = 123°C in DMF

Thermal Property Modifier in High-Performance Acrylic and Methacrylic Copolymers

Where the goal is to increase the service temperature of a standard acrylic system, such as a PMMA-based formulation, N-Phenylmethacrylamide serves as an effective comonomer. Its defined reactivity ratios allow for controlled incorporation to predictably elevate the final copolymer's glass transition temperature and overall thermal stability. [1]

High-Temperature Resistant Polymer Matrixes and Binders

For applications requiring a polymer matrix that maintains its structural integrity and mechanical properties at temperatures exceeding 150 °C, homopolymers or high-content copolymers of N-Phenylmethacrylamide are a suitable choice due to the polymer's exceptionally high Tg. [2]

Component in Dental and Biomedical Resin Formulations

In specialized resin systems, such as those used in dental composites or biomedical devices, N-Phenylmethacrylamide can be used to enhance toughness and thermal stability. Its integration into a resin matrix contributes to the durability and longevity of the final cured product, a critical factor in biomedical applications. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Water-developable negative photoresist
Photo-Fries rearrangement capability
Aqueous development and resolution under 254 nm
Photocrosslinkable coatings
UV-induced crosslinking with tunable sensitivity
Crosslinking efficiency vs. polymer Tg and substituent
Hydrophilic membrane fabrication
Copolymerization reactivity with hydrophilic comonomers
Amphiphilic balance and membrane composition control
Predictable-reactivity copolymer synthesis
Well-characterized reactivity ratio baseline
Copolymer composition predictability and Tc limit

XLogP3

2.1

UNII

EH28ZYL2G5

Other CAS

1611-83-2

Wikipedia

N-Phenylmethacrylamide

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